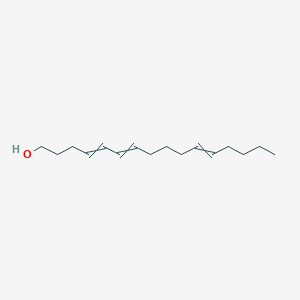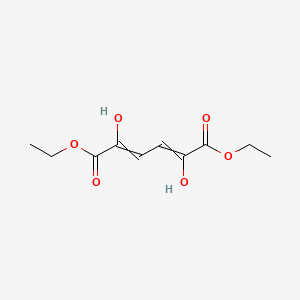
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is a diester derivative of 2,5-dihydroxyhexa-2,4-dienedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dihydroxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dihydroxyhexa-2,4-dienedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to optimize yield and purity. The use of high-purity reagents and stringent quality control measures ensures the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Diketones and carboxylic acids.
Reduction: Saturated diesters.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of high-molecular-weight polymers with unique properties.
Materials Science: The compound’s ability to form stereoregular polymers makes it valuable in the development of advanced materials.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethyl 2,5-dihydroxyhexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The compound can undergo polymerization under UV light, forming highly stereoregular polymers. This process is facilitated by the presence of hydroxyl groups and conjugated double bonds, which stabilize the polymer structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2,4-hexadienedioate: Similar in structure but lacks the hydroxyl groups at positions 2 and 5.
2-hydroxyhepta-2,4-dienedioic acid: Contains a hydroxyl group at position 2 and carboxy groups at the terminal positions.
2,5-dihydroxyhexa-2,4-dienedioic acid dimethyl ester: A dimethyl ester derivative with similar properties.
Uniqueness
Diethyl 2,5-dihydroxyhexa-2,4-dienedioate is unique due to the presence of hydroxyl groups at positions 2 and 5, which enhance its reactivity and ability to form stereoregular polymers. This makes it particularly valuable in polymer chemistry and materials science .
Propriétés
Numéro CAS |
129363-88-8 |
|---|---|
Formule moléculaire |
C10H14O6 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
diethyl 2,5-dihydroxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O6/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h5-6,11-12H,3-4H2,1-2H3 |
Clé InChI |
MWJIGEQOLKNICA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC=C(C(=O)OCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)
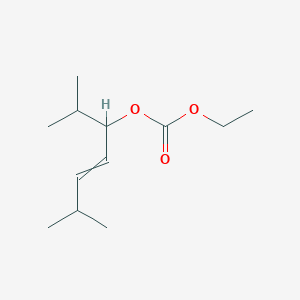
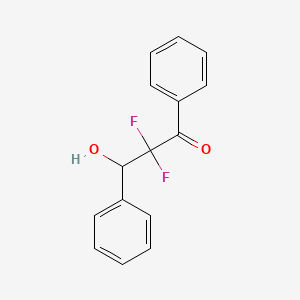
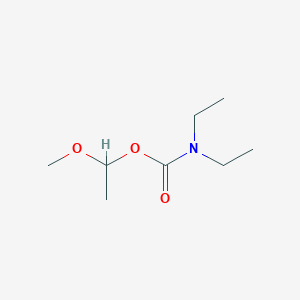
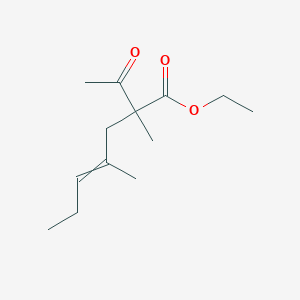
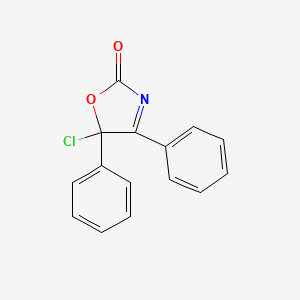
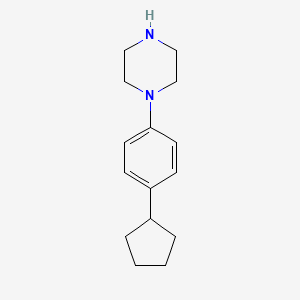
![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)
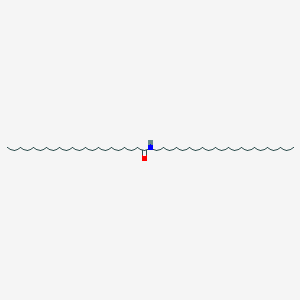
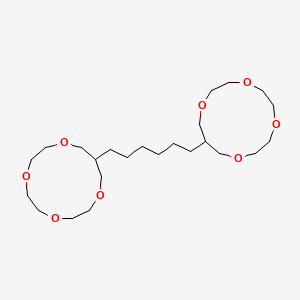
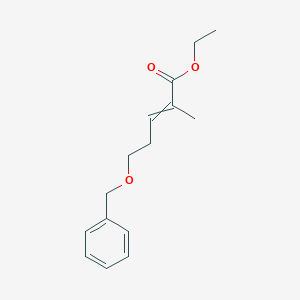
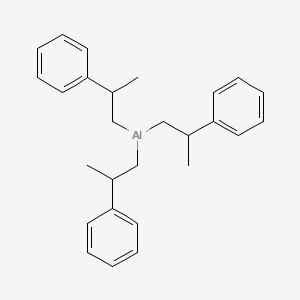
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
